molecular formula C13H8Cl2N2O3 B340378 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate

2-(2,4-Dichlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate

Cat. No.: B340378
M. Wt: 311.12 g/mol
InChI Key: TZNYTAFLMZPEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyrazine ring substituted with a 2,4-dichlorophenyl group and an oxoethyl ester group. Its unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate typically involves the reaction of 2,4-dichlorophenyl acetic acid with pyrazine-2-carboxylic acid under esterification conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

Comparison with Similar Compounds

Properties

Molecular Formula

C13H8Cl2N2O3

Molecular Weight

311.12 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] pyrazine-2-carboxylate

InChI

InChI=1S/C13H8Cl2N2O3/c14-8-1-2-9(10(15)5-8)12(18)7-20-13(19)11-6-16-3-4-17-11/h1-6H,7H2

InChI Key

TZNYTAFLMZPEQZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)COC(=O)C2=NC=CN=C2

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)COC(=O)C2=NC=CN=C2

solubility

46.7 [ug/mL]

Origin of Product

United States

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